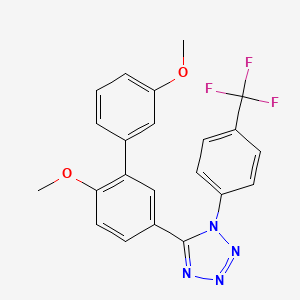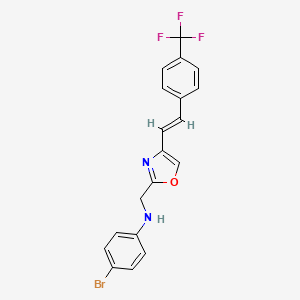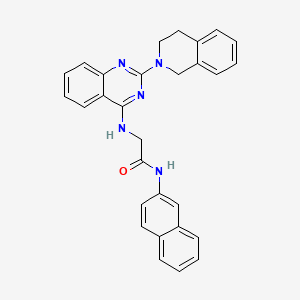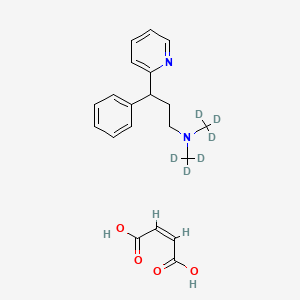
Pheniramine-d6 (maleate)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pheniramine-d6 (maleate) is a deuterated form of pheniramine maleate, an antihistamine used to treat allergic conditions such as hay fever and urticaria. The deuterated version, pheniramine-d6, is often used in scientific research to study the pharmacokinetics and metabolism of pheniramine due to its stable isotope labeling.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Pheniramine-d6 (maleate) can be synthesized through the deuteration of pheniramine maleate. The process involves the replacement of hydrogen atoms with deuterium atoms. This can be achieved through catalytic exchange reactions using deuterium gas or deuterated solvents under specific conditions. The reaction typically requires a catalyst such as palladium on carbon and is carried out under elevated temperatures and pressures to ensure complete deuteration.
Industrial Production Methods
Industrial production of pheniramine-d6 (maleate) follows similar principles but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to maintain the required reaction conditions. The final product is purified using techniques such as crystallization or chromatography to ensure high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions
Pheniramine-d6 (maleate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the amine group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted amine derivatives with various functional groups.
Applications De Recherche Scientifique
Pheniramine-d6 (maleate) is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Pharmacokinetic Studies: Used to study the absorption, distribution, metabolism, and excretion of pheniramine in the body.
Metabolic Pathway Analysis: Helps in identifying metabolic pathways and intermediates of pheniramine.
Drug Interaction Studies: Used to investigate interactions with other drugs and their impact on pheniramine metabolism.
Analytical Chemistry: Employed as an internal standard in mass spectrometry and other analytical techniques to ensure accurate quantification.
Mécanisme D'action
Pheniramine-d6 (maleate) exerts its effects by competing with histamine for the histamine H1 receptor. Once bound, it acts as an inverse agonist, reducing the activity of the H1 receptor. This leads to a decrease in itching, vasodilation, and capillary leakage, resulting in reduced redness and edema. The suppression of the histamine-induced wheal and flare response is a key indicator of its antihistaminic activity .
Comparaison Avec Des Composés Similaires
Pheniramine-d6 (maleate) is similar to other first-generation antihistamines in the alkylamine class, such as:
- Brompheniramine maleate
- Chlorpheniramine maleate
- Dexbrompheniramine maleate
- Pyrilamine maleate
Uniqueness
The uniqueness of pheniramine-d6 (maleate) lies in its deuterated form, which provides advantages in pharmacokinetic and metabolic studies due to its stable isotope labeling. This allows for more precise tracking and analysis compared to non-deuterated analogs.
Propriétés
Formule moléculaire |
C20H24N2O4 |
|---|---|
Poids moléculaire |
362.5 g/mol |
Nom IUPAC |
(Z)-but-2-enedioic acid;3-phenyl-3-pyridin-2-yl-N,N-bis(trideuteriomethyl)propan-1-amine |
InChI |
InChI=1S/C16H20N2.C4H4O4/c1-18(2)13-11-15(14-8-4-3-5-9-14)16-10-6-7-12-17-16;5-3(6)1-2-4(7)8/h3-10,12,15H,11,13H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1-/i1D3,2D3; |
Clé InChI |
SSOXZAQUVINQSA-QPEHKQNOSA-N |
SMILES isomérique |
[2H]C([2H])([2H])N(CCC(C1=CC=CC=C1)C2=CC=CC=N2)C([2H])([2H])[2H].C(=C\C(=O)O)\C(=O)O |
SMILES canonique |
CN(C)CCC(C1=CC=CC=C1)C2=CC=CC=N2.C(=CC(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![9-[(2R,3R,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one](/img/structure/B12409932.png)
![1-[(2R,3S)-4-[bis(4-methoxyphenyl)-phenylmethoxy]-3-hydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12409934.png)
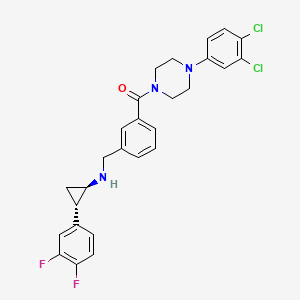

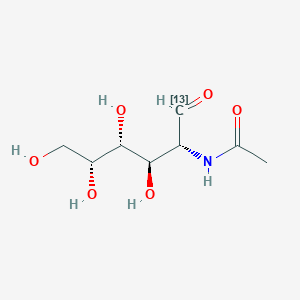
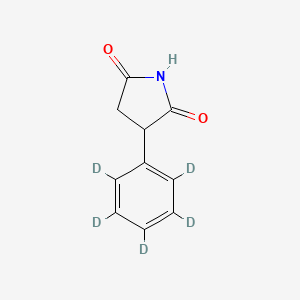
![[hydroxy(oxido)phosphoryl] hydrogen phosphate;tetrabutylazanium](/img/structure/B12409966.png)
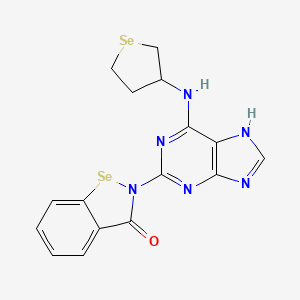
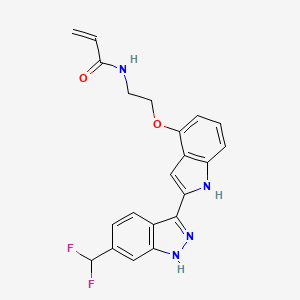
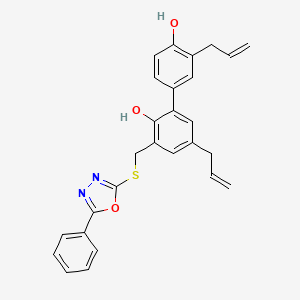
![3-dodecyl-1-[(2R,3R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12410000.png)
